![molecular formula C12H15IN2O3S B11829660 6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B11829660.png)
6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of functional groups such as tert-butylsulfonyl, iodine, and methoxy makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of 6-(tert-Butylsulfonyl)-7-methoxyimidazo[1,2-a]pyridine using iodine and a suitable oxidizing agent . The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The tert-butylsulfonyl group can participate in oxidation-reduction reactions, altering the compound’s properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as organolithium compounds and Grignard reagents are commonly used.
Oxidation: Oxidizing agents like tert-butyl hydroperoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridines, while oxidation can lead to sulfone derivatives .
Scientific Research Applications
6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for developing new drugs with potential anticancer, antiviral, and antibacterial activities.
Biological Studies: The compound is studied for its interactions with biological targets and its effects on cellular processes.
Material Science: It is explored for its potential use in optoelectronic devices and sensors due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and provides opportunities for developing specialized applications .
Properties
Molecular Formula |
C12H15IN2O3S |
|---|---|
Molecular Weight |
394.23 g/mol |
IUPAC Name |
6-tert-butylsulfonyl-3-iodo-7-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H15IN2O3S/c1-12(2,3)19(16,17)9-7-15-10(13)6-14-11(15)5-8(9)18-4/h5-7H,1-4H3 |
InChI Key |
HQCUERDZTVBOKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=CN2C(=NC=C2I)C=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


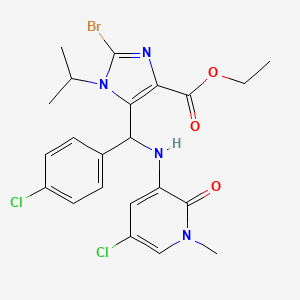


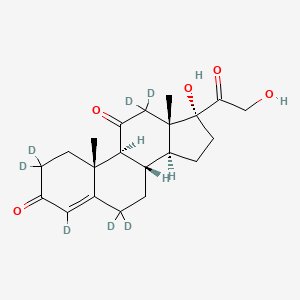

![(R)-5-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B11829599.png)
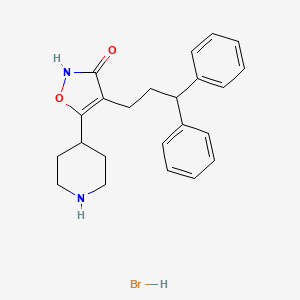
![6-Methyl-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11829607.png)
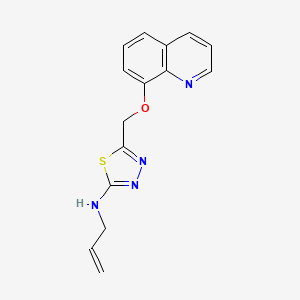

![N'-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B11829632.png)
![N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide](/img/structure/B11829644.png)
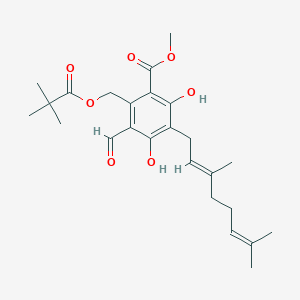
![N-[(3aR,4R)-6-methyl-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11829669.png)
